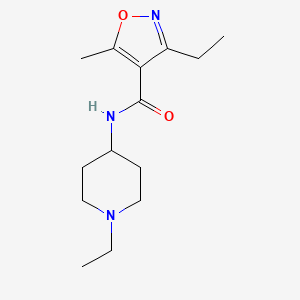![molecular formula C17H21Cl2N3S B4574588 3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4574588.png)
3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Descripción general
Descripción
3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H21Cl2N3S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0833242 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A significant application of 3-cyclohexyl-5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole compounds is in the synthesis of derivatives with potential antitumor activities. Research has shown that a series of 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles were synthesized through the cyclization of substituted thiosemicarbazides. These compounds were further modified through S-alkylation and reactions to form new derivatives. The antitumor activity of these synthesized compounds was investigated, highlighting the potential of 1,2,4-triazole derivatives in cancer research and treatment strategies (Калдрикян, Мелик-Оганджанян, & Арсенян, 2017).
Protective Effects Against Oxidative Stress
The derivatives of this compound have also been studied for their protective effects against oxidative stress induced by ethanol in mice. Research involving a series of these compounds showed that certain derivatives could ameliorate peroxidative injury in liver and brain tissues, suggesting a potential therapeutic application for managing ethanol-induced oxidative stress and its associated damages (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial Activities
Another research avenue for this compound derivatives is their antimicrobial properties. Studies have synthesized various derivatives and tested them for antimicrobial activities, showing that some compounds exhibit promising results against different strains of bacteria and fungi. This opens up potential applications in developing new antimicrobial agents to combat resistant microbial strains (Sahin et al., 2012).
Synthesis and Biological Activity Studies
The synthesis and subsequent biological activity studies of this compound derivatives have been a focus to explore their potential in various therapeutic applications. Through different synthetic routes, researchers have developed novel derivatives and evaluated their biological activities, including antimicrobial, antitumor, and antioxidative stress properties, to understand their mechanisms and potential therapeutic uses (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2011).
Propiedades
IUPAC Name |
3-cyclohexyl-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3S/c1-2-22-16(12-7-4-3-5-8-12)20-21-17(22)23-11-13-14(18)9-6-10-15(13)19/h6,9-10,12H,2-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGVBGBDVFSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4574509.png)
![3-ethoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4574514.png)
![N-benzyl-3-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4574522.png)
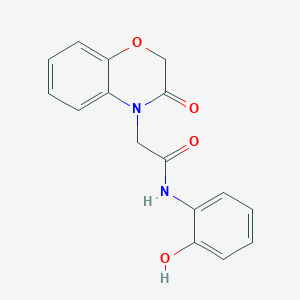
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4574532.png)
![ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4574538.png)
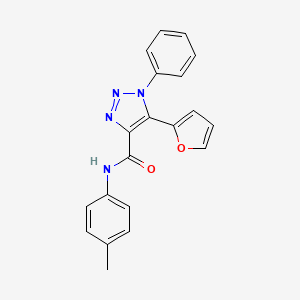
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4574553.png)
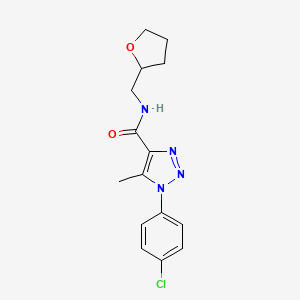
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4574559.png)
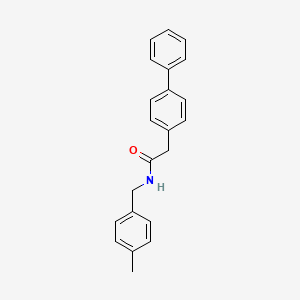
![1-[(4-ethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4574569.png)
![N-[4-({[4-(1-pyrrolidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4574594.png)
